2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction. This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
Oxazolidine Ring Formation: The pyridine derivative is then reacted with an appropriate oxazolidine precursor. This step often involves cyclization reactions under acidic or basic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the pyridine ring or the oxazolidine ring, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions include oxazolidinones, reduced pyridine derivatives, and various substituted pyridine and oxazolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoromethyl group and heterocyclic structure make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could be a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxazolidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidinone: Similar structure but lacks the carboxylic acid group.
2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine-5-carboxylic acid: Similar structure with a sulfur atom replacing the oxygen in the oxazolidine ring.
2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-4-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
Uniqueness
The presence of both the trifluoromethyl group and the carboxylic acid group in 2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid makes it unique. This combination enhances its chemical reactivity and potential for forming diverse interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O4/c11-10(12,13)6-2-1-5(3-14-6)9(7(16)17)4-15-8(18)19-9/h1-3H,4H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEFORWXCKJPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CN=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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